(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol

Chiral resolution Stereoselective synthesis Absolute configuration

This single-enantiomer building block features the non-interchangeable (3R,4R) configuration required for diastereoselective antiviral synthesis. Its para-chlorophenoxy and 3‑OH regiochemistry enable orthogonal derivatization unachievable with 2‑substituted or meta/ortho‑chloro regioisomers. Select this compound to eliminate resolution steps and ensure stereochemical fidelity in downstream APIs.

Molecular Formula C10H11ClO3
Molecular Weight 214.64
CAS No. 2165806-32-4
Cat. No. B3406067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol
CAS2165806-32-4
Molecular FormulaC10H11ClO3
Molecular Weight214.64
Structural Identifiers
SMILESC1C(C(CO1)OC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C10H11ClO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1
InChIKeyQTMIOGRZAOZECU-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol CAS 2165806-32-4: Key Chiral Tetrahydrofuran Intermediate


(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol (CAS 2165806-32-4), also named (3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol, is a chiral tetrahydrofuran derivative featuring a 4-chlorophenoxy substituent at the 4-position and a hydroxyl group at the 3-position, both with defined (3R,4R) absolute stereochemistry. The compound belongs to the class of substituted oxolan-3-ols, which serve as versatile intermediates in pharmaceutical synthesis, particularly in the construction of antiviral agents targeting viral polymerases [1]. Its structural core—a five-membered cyclic ether (oxolane/tetrahydrofuran ring) bearing a secondary alcohol and an aryl ether linkage—provides two functional handles for further derivatization, while the stereochemically defined (3R,4R) configuration is essential for applications requiring chirality-specific molecular recognition .

Why (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol Cannot Be Substituted with Generic Oxolane Analogs


Generic substitution of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol with alternative tetrahydrofuran-3-ol derivatives is not feasible due to three interdependent structural determinants that directly impact downstream synthetic utility. First, the (3R,4R) absolute stereochemistry is non-interchangeable with the (3S,4S) enantiomer or racemic mixtures in stereoselective coupling reactions where chiral induction or diastereomeric control is required [1]. Second, the 4-chlorophenoxy substituent at the para position confers distinct electronic and steric properties compared to ortho- or meta-chloro analogs or alternative aryl ethers; altering the substitution pattern changes both the reactivity of the ether linkage and the lipophilicity profile of subsequent coupling products . Third, the specific combination of the 4-position aryl ether and 3-position secondary alcohol defines the regioisomeric identity of the compound—substitution at the 2-position or inversion of the functional group placement yields entirely different synthetic intermediates with divergent reaction pathways [2]. These distinctions necessitate procurement of the exact (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol stereoisomer for applications demanding precise stereochemical and regiochemical control.

Quantitative Differentiation Evidence for (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol (CAS 2165806-32-4)


Stereochemical Configuration: (3R,4R) Versus (3S,4S) Enantiomeric Differentiation

The target compound possesses defined (3R,4R) absolute stereochemistry at the 3- and 4-positions of the oxolane ring. The corresponding (3S,4S) enantiomer (CAS not assigned; referenced as Rel-(3S,4S)-4-(3-chlorophenoxy)tetrahydrofuran-3-ol for the 3-chloro positional isomer) represents a distinct chemical entity with identical molecular formula and molecular weight (214.64 g/mol) but opposite optical rotation . In stereoselective synthetic applications—including chiral auxiliary-mediated couplings, asymmetric catalysis, and diastereomeric crystallization processes—the (3R,4R) configuration produces reaction outcomes that are stereochemically divergent from those obtained with the (3S,4S) enantiomer or racemic mixtures. This enantiomeric specificity is particularly critical in pharmaceutical intermediate applications where downstream biological activity depends on three-dimensional molecular recognition events.

Chiral resolution Stereoselective synthesis Absolute configuration

Chlorine Substitution Position: 4-Chlorophenoxy Versus 2-Chlorophenoxy and 3-Chlorophenoxy Analogs

The target compound incorporates a 4-chlorophenoxy (para-chloro) substituent attached via an ether linkage to the 4-position of the oxolane ring. Positional isomers with chlorine at the 2-position (ortho) or 3-position (meta) represent distinct chemical entities with documented differences in molecular properties . The 3-chlorophenoxy analog, identified as Rel-(3S,4S)-4-(3-chlorophenoxy)tetrahydrofuran-3-ol, shares the same molecular formula (C10H11ClO3) and molecular weight (214.64 g/mol) but differs in substitution pattern, resulting in altered dipole moment, hydrogen-bonding capacity, and steric environment around the ether oxygen . The 2,5-dichlorophenoxy analog (CAS 2013450-54-7) introduces a second chlorine atom, increasing molecular weight to 249.09 g/mol (C10H10Cl2O3) and substantially modifying lipophilicity and electronic properties . These positional and substitutional differences directly influence the compound's reactivity in nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and ether cleavage reactions.

Structure-activity relationship Positional isomerism Electronic effects

Regioisomeric Specificity: 4-Substituted Oxolan-3-ol Versus 2-Substituted Oxolane Derivatives

The target compound features the chlorophenoxy group at the 4-position and the hydroxyl group at the 3-position of the oxolane ring, establishing a specific regioisomeric identity distinct from 2-substituted oxolane derivatives. The regioisomer 2-(4-chlorophenoxy)oxolane (CAS 61632-62-0) places the chlorophenoxy substituent at the 2-position and lacks the 3-hydroxyl group entirely, resulting in a molecular formula of C10H11ClO2 and molecular weight of 198.65 g/mol—a reduction of 16.0 g/mol (7.5%) compared to the target compound [1]. The 3-chlorophenoxy positional isomer of this 2-substituted series, 2-(3-chlorophenoxy)oxolane (CAS 61632-63-1), shares identical molecular formula and weight (C10H11ClO2; 198.65 g/mol) but differs in both chlorine position (meta versus para) and functional group arrangement . The target compound's specific 3-hydroxy-4-aryloxy substitution pattern provides a unique synthetic handle set—the secondary alcohol enables selective protection/deprotection sequences and oxidation to the ketone, while the 4-aryloxy group remains available for orthogonal transformations.

Regioselective synthesis Tetrahydrofuran derivatives Functional group positioning

Primary Application Scenarios for (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol in Research and Industrial Procurement


Chiral Building Block for Antiviral Tetrahydrofuran Derivatives

The (3R,4R) stereochemical configuration of this compound aligns with the chiral requirements for constructing tetrahydrofuran-based antiviral agents, including Hepatitis C virus (HCV) polymerase inhibitors and related antiviral tetrahydrofuran derivatives described in patent literature [1]. The defined (3R,4R) stereochemistry provides a stereodefined scaffold for subsequent diastereoselective transformations, enabling the synthesis of enantiomerically pure drug candidates without requiring additional resolution steps [2].

Stereoselective Synthesis Requiring Defined (3R,4R) Absolute Configuration

This compound is specifically indicated for synthetic routes where the (3R,4R) configuration is a prerequisite for downstream stereochemical outcomes [2]. Applications include chiral auxiliary-mediated asymmetric synthesis, diastereoselective coupling reactions, and the preparation of enantiomerically pure intermediates where the (3S,4S) enantiomer or racemic mixtures would yield undesired stereoisomeric products. The availability of the single (3R,4R) enantiomer eliminates the need for chiral resolution post-synthesis.

SAR Studies Requiring para-Chlorophenoxy Pharmacophore Mapping

The para-chlorophenoxy substituent provides a specific electronic and steric profile distinct from ortho-chloro (2-chlorophenoxy) and meta-chloro (3-chlorophenoxy) positional isomers . This compound is suitable for structure-activity relationship (SAR) investigations where the para-substitution pattern is hypothesized to confer optimal target engagement, as documented for related chlorophenoxy-containing pharmacophores. Substitution with alternative positional isomers would alter dipole orientation and steric accessibility of the ether oxygen.

Orthogonal Functionalization via 3-Hydroxy-4-Aryloxy Scaffold

The compound's 3-hydroxy-4-aryloxy substitution pattern on the oxolane ring provides two chemically distinguishable functional handles for sequential transformations [3]. The secondary alcohol at the 3-position can undergo selective protection (e.g., silylation, acylation), oxidation to the corresponding ketone, or activation for nucleophilic displacement, while the 4-aryloxy ether remains stable under many of these conditions, enabling orthogonal synthetic strategies not accessible with 2-substituted oxolane regioisomers.

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